3-Morpholinopropanamide

Description

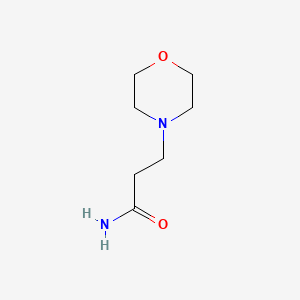

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-7(10)1-2-9-3-5-11-6-4-9/h1-6H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIHWYALGKICMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Routes

Classical Synthetic Approaches to 3-Morpholinopropanamide

Traditional methods for synthesizing amides provide a foundational framework for the preparation of this compound. These techniques include amide coupling, reactions with acyl chlorides, and condensation reactions.

Amide bond formation is a cornerstone of organic synthesis, typically involving the condensation of a carboxylic acid and an amine. hepatochem.comluxembourg-bio.com In the context of this compound, this would involve the reaction between 3-morpholinopropanoic acid and an amine source, such as ammonia. This direct condensation is often slow and requires activation of the carboxylic acid to proceed efficiently. mychemblog.comfishersci.nl

The activation is commonly achieved using coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com A variety of coupling reagents have been developed for this purpose, with carbodiimides and aminium/uronium salts being among the most prevalent. hepatochem.commychemblog.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to minimize side reactions and improve efficiency. fishersci.nl

Table 1: Common Amide Coupling Reagents

| Reagent Class | Example Reagent | Abbreviation | By-product |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |

| Carbodiimides | Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) |

| Aminium/Uronium Salts | HATU | HATU | HOAt |

This table illustrates common reagents used for amide bond formation, a general strategy applicable to the synthesis of this compound.

A highly effective and common method for amide synthesis is the reaction of an amine with an acyl chloride, a type of nucleophilic acyl substitution. fishersci.nlcrunchchemistry.co.uk Acyl chlorides are significantly more reactive than their corresponding carboxylic acids. crunchchemistry.co.uk The synthesis of this compound via this route can be envisioned through the reaction of morpholine (B109124) with 3-chloropropionyl chloride.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion, reforming the carbon-oxygen double bond and generating the amide. chemguide.co.uk A base, often a second equivalent of the amine, is typically required to neutralize the hydrogen chloride by-product. crunchchemistry.co.ukchemguide.co.uk For instance, the synthesis of related morpholine-acetamide derivatives proceeds via the reaction of morpholine with chloroacetyl chloride, demonstrating the viability of this approach. nih.gov

Table 2: Components for Acyl Chloride-Based Synthesis

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| Morpholine | 3-Chloropropionyl Chloride | Excess Morpholine or Tertiary Amine | This compound |

This table outlines the key components for the synthesis of this compound using the acyl chloride method.

Condensation reactions are processes where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water. monash.edu In the context of amine chemistry, this can involve the reaction of an amine with a carbonyl-containing compound. rsc.org

A relevant example is the preparation of 3-morpholino-2-cyanoacrylamide, which involves the reaction of morpholine, cyanoacetamide, and an orthoformate like ethyl orthoformate. google.com In this reaction, morpholine acts as both a reagent and a catalyst. google.com While the final product is not this compound, this method demonstrates a classical condensation pathway for incorporating the morpholine moiety and forming a new C-N bond adjacent to a carbonyl-derived functional group, highlighting a potential, albeit less direct, route. google.com The use of morpholine is advantageous as its moderate basicity (pKa ~8.3) minimizes side reactions that can occur with stronger bases. google.com

Reaction of Amine with Acyl Chlorides

Advanced Synthetic Strategies

Modern synthetic chemistry increasingly focuses on developing more efficient, selective, and environmentally benign methods. For this compound, catalyzed synthesis represents a significant advancement.

Catalysis offers a route to overcome the limitations of classical methods, often providing higher yields under milder conditions. The Aza-Michael addition reaction is a prime example of a powerful, atom-economical C-N bond-forming reaction that can be effectively catalyzed.

The Aza-Michael addition involves the conjugate addition of an amine to an electron-deficient alkene, such as an α,β-unsaturated amide. researchgate.net The direct synthesis of this compound can be achieved through the Aza-Michael addition of morpholine to acrylamide (B121943). researchgate.netmdpi.com While this reaction can proceed without a catalyst, its efficiency is often low. mdpi.com

The use of catalysts significantly enhances the reaction rate and yield. Magnetic iron oxide (Fe3O4) nanoparticles have emerged as a highly effective, recyclable catalyst for this transformation. mdpi.com Research has shown that in the presence of Fe3O4 nanoparticles, the reaction between morpholine and various acrylamides proceeds smoothly at room temperature in a solvent like dichloromethane (B109758), affording the desired β-amino amide products in high yields. mdpi.com

For example, the reaction of morpholine with acrylamide catalyzed by Fe3O4 nanoparticles gives this compound in 89% yield, a substantial improvement over the uncatalyzed reaction which yields only 38.1%. mdpi.com A proposed mechanism suggests that the Fe3O4 nanoparticle activates the acrylamide, making it more susceptible to nucleophilic attack by the amine. mdpi.com The key advantage of this catalyst is its magnetic nature, which allows for easy recovery from the reaction mixture using an external magnet and enables its reuse for multiple cycles without significant loss of activity. mdpi.comacs.org

Table 3: Fe3O4 Nanoparticle-Catalyzed Aza-Michael Addition of Morpholine to Acrylamide

| Entry | Michael Acceptor | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Acrylamide | None | 38.1 |

Data sourced from a study on recyclable Fe3O4 nanoparticle catalysts. mdpi.com This table demonstrates the significant increase in product yield for the synthesis of this compound when using a catalyst.

Solid-Phase Synthesis Techniques for Derivatives

The application of solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of libraries of this compound derivatives for high-throughput screening. While a specific, standardized solid-phase method for this compound itself is not extensively documented, established principles of solid-phase peptide synthesis (SPPS) and peptidomimetic synthesis can be adapted. researchgate.net

A plausible strategy for the solid-phase synthesis of this compound derivatives would typically involve the following key steps:

Resin Selection and Linker Attachment: A suitable solid support, such as a 2-chlorotrityl chloride resin, is often chosen due to its acid-lability, which allows for mild cleavage of the final product. mdpi.com An appropriate linker can be attached to the resin to facilitate the subsequent anchoring of the initial building block.

Immobilization of the First Building Block: The synthesis can be initiated by anchoring a molecule that will form the core of the final derivative. For instance, an amino acid or a different functionalized carboxylic acid could be attached to the resin.

Iterative Coupling and Deprotection: The synthesis would proceed through a series of coupling and deprotection steps. To introduce the this compound moiety, 3-morpholinopropanoic acid would be activated and coupled to a free amine on the resin-bound substrate. Common coupling reagents used in peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino))uronium hexafluorophosphate), can be employed to facilitate efficient amide bond formation. mdpi.comresearchgate.net

Introduction of Diversity: The versatility of solid-phase synthesis lies in the ability to introduce diverse chemical entities at various positions. Different amines can be used in the final step to generate a library of N-substituted this compound derivatives.

Cleavage from the Resin: Once the synthesis is complete, the derivative is cleaved from the solid support. For an acid-labile linker like the 2-chlorotrityl linker, a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is typically used. mdpi.com

An important consideration in the solid-phase synthesis of morpholine-containing compounds is the potential for the morpholine nitrogen to interfere with certain reactions. The basicity of the morpholine nitrogen is lower than that of piperidine (B6355638), which is commonly used for Fmoc deprotection in SPPS. Interestingly, morpholine itself has been investigated as a greener alternative to piperidine for Fmoc removal, which could potentially simplify the synthesis of certain derivatives. researchgate.net

The following table outlines a hypothetical solid-phase synthesis scheme for a derivative of this compound.

| Step | Procedure | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Resin Swelling | 2-Chlorotrityl chloride resin in DMF | Prepare the resin for reaction. |

| 2 | Anchoring of First Building Block | Fmoc-protected amino acid, DIPEA in DCM | Attach the initial molecule to the solid support. |

| 3 | Fmoc Deprotection | 20% Piperidine in DMF (or potentially 50-60% Morpholine in DMF) | Expose the amine for the next coupling step. researchgate.net |

| 4 | Coupling of 3-Morpholinopropanoic Acid | 3-Morpholinopropanoic acid, HATU, DIPEA in DMF | Introduce the this compound core structure. |

| 5 | Final Cleavage | TFA/DCM solution | Release the final product from the resin. |

Considerations for Optimized Industrial Production

The transition from laboratory-scale synthesis to optimized industrial production of this compound or its active pharmaceutical ingredient (API) derivatives requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and regulatory compliance.

Key Considerations for Industrial Scale-Up:

Raw Material Sourcing and Cost: The industrial production of morpholine is typically achieved through the dehydration of diethanolamine (B148213) with sulfuric acid. The cost and availability of high-purity morpholine and 3-chloropropionyl chloride (a likely precursor for the propanamide side chain) are critical factors. Establishing a reliable and cost-effective supply chain for these starting materials is paramount.

Process Chemistry and Optimization:

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, solvent, and catalyst is crucial. For the amidation reaction, exploring catalytic methods can be more sustainable than using stoichiometric coupling reagents. researchgate.netacs.org The use of flow chemistry is an increasingly attractive option for industrial processes, offering better control over reaction conditions, improved safety, and potential for higher yields and purity. nih.govrsc.orgrsc.org

Solvent Selection: The choice of solvent is critical, with a focus on green and sustainable options. While solvents like DMF are common in laboratory synthesis, their use at an industrial scale is often restricted due to toxicity. Safer alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or p-cymene (B1678584) are being explored for amidation reactions. acs.orgnih.gov

Work-up and Purification: Developing efficient and scalable work-up and purification procedures is essential. This may involve crystallization, extraction, and chromatography. The low solubility of some amide products in specific solvents can be leveraged for easier separation. acs.org

Process Safety and Environmental Impact:

Hazardous Reagents: The handling of potentially hazardous reagents, such as thionyl chloride or oxalyl chloride if used to make an acid chloride, requires stringent safety protocols.

Waste Management: A key goal of industrial optimization is to minimize waste generation (process mass intensity). nih.gov This involves maximizing reaction yields, recycling solvents, and developing environmentally benign waste treatment methods.

Quality Control and Regulatory Compliance:

Purity Profile: For pharmaceutical applications, the final product must meet strict purity requirements. A thorough understanding of potential impurities and the development of robust analytical methods (e.g., HPLC, GC-MS) to monitor them is necessary.

Good Manufacturing Practices (GMP): All manufacturing processes for APIs must adhere to GMP guidelines to ensure product quality and consistency.

The following table summarizes the key areas of focus for the industrial production of a this compound derivative.

| Factor | Key Considerations | Potential Optimization Strategies |

|---|---|---|

| Chemistry | Reaction efficiency, atom economy, catalyst selection. | Transition to catalytic methods, implementation of flow chemistry. nih.govrsc.org |

| Raw Materials | Cost, purity, and sustainable sourcing of morpholine and other precursors. | Secure long-term supplier contracts, explore alternative synthetic routes from cheaper starting materials. |

| Process Engineering | Heat transfer, mixing, reactor design, and downstream processing. | Utilize continuous flow reactors for better control, develop efficient crystallization processes for purification. rsc.org |

| Safety & Environment | Handling of hazardous materials, waste reduction, solvent recycling. | Implement closed-system transfers, select greener solvents, optimize reactions to minimize byproducts. acs.orgnih.gov |

| Quality & Regulatory | Impurity profiling, adherence to GMP, process validation. | Develop and validate robust analytical methods, maintain comprehensive batch records. |

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Amide Functional Group

The amide group in 3-Morpholinopropanamide is a focal point of its chemical reactivity. Like other amides, it can undergo several characteristic reactions.

Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule to yield 3-morpholinopropanoic acid and ammonia. smolecule.comgoogle.com The rate and extent of this reaction are dependent on pH and temperature.

Reduction: The amide can be reduced to the corresponding amine, 3-morpholinopropan-1-amine. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4).

The reactivity of the amide is a critical consideration in its synthesis and its stability as an intermediate in multi-step reaction sequences. uniroma1.it

Reactivity Profile of the Morpholine (B109124) Ring System

The morpholine ring in this compound contains both a secondary amine and an ether linkage, each contributing to its reactivity profile.

Nucleophilicity and Basicity: The nitrogen atom of the morpholine ring is basic and nucleophilic due to the lone pair of electrons. This allows it to participate in a variety of reactions. The morpholine moiety enhances the molecule's water solubility through hydrogen bonding and increases its basicity.

Nucleophilic Substitution: The morpholine nitrogen can act as a nucleophile, displacing leaving groups in substitution reactions. smolecule.com For example, this compound can be synthesized by the nucleophilic substitution of a chlorine atom in N-(2-(1H-indol-2-yl)-4-oxo-3,4-dihydroquinazolin-6-yl)-3-chloropropanamide with morpholine. tandfonline.com

Inert Ether Linkage: The ether linkage within the morpholine ring is generally unreactive under most conditions, providing structural stability to the ring system.

Specific Reaction Mechanisms and Kinetics

Water-Mediated Proton Migration in Adduct Formation

While specific studies on water-mediated proton migration for this compound adducts are not extensively documented in the reviewed literature, the principle is highly relevant to reactions involving its constituent functional groups. In related aza-Michael reactions, water has been shown to play a crucial role, acting not just as a solvent but as a catalyst. researchgate.netresearchgate.net Theoretical studies suggest that water molecules can facilitate C-N bond formation by creating a hydrogen-bonded network that activates both the amine (the Michael donor) and the acceptor. researchgate.netresearchgate.net This network provides a low-energy pathway for proton transfer, for instance, from the newly formed ammonium (B1175870) ion to the enolate intermediate, a process essential for the completion of the adduct formation. researchgate.netresearchgate.netchemrxiv.org This water-assisted mechanism is a key principle in "on-water" catalysis and is plausible in reactions where this compound or its precursors are formed via conjugate addition. researchgate.netresearchgate.net

Covalent Bond Formation Mechanisms, including Michael Acceptor Reactivity

This compound itself is not a Michael acceptor. However, it is structurally related to and used as a precursor for molecules that are, particularly in the development of covalent inhibitors. unipa.itresearchgate.net The 3-aminopropanamide (B1594134) structure can be considered a masked form of an acrylamide (B121943), which is a reactive Michael acceptor. unipa.itresearchgate.net

Research has shown that certain 3-aminopropanamide derivatives, under biological conditions, can undergo an elimination reaction to generate the corresponding acrylamide in situ. unipa.itresearchgate.net This reactive acrylamide can then form a covalent bond with nucleophilic residues, such as a cysteine in a protein's active site, via a Michael addition reaction. unipa.itresearchgate.net This "prodrug" strategy is employed to improve the stability or pharmacokinetic profile of highly reactive acrylamide-based drugs. unipa.it For example, a this compound moiety attached to a quinazoline (B50416) core has been shown to result in irreversible inhibition of the Epidermal Growth Factor Receptor (EGFR), suggesting intracellular conversion to the reactive acrylamide. unipa.itresearchgate.net

The synthesis of this compound itself can involve a Michael addition. One efficient method is the aza-Michael addition of morpholine to acrylamide, a reaction that can be catalyzed by magnetic Fe3O4 nanoparticles. mdpi.com A proposed mechanism involves the coordination of the acrylamide to the nanoparticle surface, activating the double bond for nucleophilic attack by the morpholine nitrogen. mdpi.com

Table 1: Reactivity in Covalent Inhibition

| Precursor Moiety | Reactive Species (Warhead) | Mechanism of Covalent Bonding | Target Residue Example |

|---|---|---|---|

| This compound | Acrylamide | Michael Addition | Cysteine unipa.itresearchgate.net |

Nucleophilic Substitution Processes

The nucleophilic character of the morpholine nitrogen is central to many synthetic routes involving this compound. It can be readily synthesized by reacting a precursor containing a suitable leaving group with morpholine.

A common example is the reaction of a 3-chloropropanamide derivative with morpholine. tandfonline.com In this S_N2 reaction, the morpholine nitrogen attacks the carbon atom bearing the chlorine, displacing the chloride ion to form the C-N bond and yield the final product. The efficiency of such reactions is often enhanced by the use of a base to neutralize the HCl formed and by heating.

Table 2: Synthesis via Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Reaction Type | Key Transformation |

|---|---|---|---|

| N-(2-(1H-indol-2-yl)-4-oxo-3,4-dihydroquinazolin-6-yl)-3-chloropropanamide | Morpholine | Nucleophilic Substitution | Displacement of chloride by morpholine nitrogen tandfonline.com |

| 3-chloropropionyl chloride | Amine | Acylation | Formation of amide bond researchgate.net |

Role as a Reactive Intermediate in Complex Chemical Transformations

This compound serves as a valuable reactive intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. ontosight.ai Its structure provides a versatile scaffold that can be further elaborated.

For instance, it is used in the synthesis of potent enzyme inhibitors. unito.it In one example, 3-morpholinopropanoic acid (the hydrolyzed form of the amide) is coupled with a substituted benzylamine (B48309) to create complex benzimidazole (B57391) derivatives that act as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1). unito.it Similarly, the entire this compound fragment has been incorporated into larger molecules targeting kinases and other enzymes. tandfonline.comunipa.itmolport.com Its utility stems from the combination of the morpholine group, which can improve solubility and pharmacokinetic properties, and the propanamide linker, which provides a flexible spacer to correctly position the molecule within a biological target's binding site. researchgate.net

Design and Synthesis of 3 Morpholinopropanamide Derivatives and Analogues

Principles of Molecular Design for Functionalized Analogues

The rational design of functionalized analogues of 3-morpholinopropanamide is guided by established medicinal chemistry principles. These principles aim to enhance the desired biological activity, improve pharmacokinetic properties, and reduce potential off-target effects. Two key approaches, Structure-Activity Relationship (SAR) studies and pharmacophore-based design, are instrumental in this process.

Structure-Activity Relationship (SAR) Studies in Derivative Series

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications of a molecule influence its biological activity. nih.govnih.gov By systematically altering different parts of the this compound scaffold and assessing the resulting changes in potency or efficacy, researchers can identify key structural features essential for its desired effects.

One notable SAR study involved the development of 3-arylpropionic acid derivatives as selective agonists for the sphingosine-1-phosphate receptor-1 (S1P1). nih.gov In this research, modifications to the propionic acid chain and the replacement of an adjacent phenyl ring with pyridine (B92270) led to the creation of a series of compounds. nih.gov These studies revealed that metabolic oxidation at the C3 benzylic position of the 3-arylpropionic acids was likely responsible for their short half-life in rodents. nih.gov The introduction of a cyclopropanecarboxylic acid moiety resulted in analogues with an enhanced pharmacokinetic half-life in rats. nih.gov

In another example, SAR studies on 3-phenylcoumarin (B1362560) derivatives were conducted to identify potent inhibitors of acetylcholinesterase and monoamine oxidase. researchgate.net These studies demonstrated that the addition of methoxy (B1213986), hydroxyl, acetoxy, and methyl groups to the 3-arylcoumarin ring could promote the inhibition of monoamine oxidase B (MAO-B). researchgate.net

Furthermore, research on flavonoid derivatives for the treatment of non-small-cell lung cancer (NSCLC) has provided valuable SAR insights. mdpi.com For instance, it was found that increasing the number of methoxy groups on the A-ring of certain flavonoids enhanced their inhibitory activity, while a methoxy group at the C-5 position reduced activity due to steric hindrance. mdpi.com Similarly, substitutions on the B ring with chlorine or a methyl group were found to be beneficial for activity. mdpi.com

These examples underscore the importance of SAR studies in rationally guiding the design of more effective and stable this compound derivatives and other bioactive compounds.

Pharmacophore-Based Rational Design

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.comnih.gov This abstract representation of molecular interaction features, rather than a specific chemical structure, serves as a template for designing new, structurally diverse molecules with the potential for similar or improved biological activity. dovepress.com

The process of pharmacophore-based design can be approached in two primary ways: ligand-based and structure-based. nih.gov

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the target receptor is unknown. In this approach, a set of known active ligands are superimposed, and their common chemical features are extracted to generate a pharmacophore model. nih.govresearchgate.net This model then represents the minimum structural requirements for binding to the target.

Structure-based pharmacophore modeling is utilized when the 3D structure of the biological target, such as an enzyme or receptor, is available, often from X-ray crystallography or NMR spectroscopy. dovepress.com By analyzing the key interaction points within the binding site, a pharmacophore model can be constructed that highlights the ideal locations for features like hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. dovepress.com

A practical application of this approach was demonstrated in the design of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. ammanu.edu.jo A series of twelve compounds were designed and synthesized to meet the pharmacophore requirements deemed essential for anticonvulsant activity. ammanu.edu.jo This study successfully validated the proposed pharmacophore model with its essential binding sites. ammanu.edu.jo

Pharmacophore models are instrumental in virtual screening to identify novel scaffolds, in lead optimization to enhance potency and selectivity, and in predicting potential off-target effects. dovepress.comresearchgate.net By combining pharmacophore modeling with other computational techniques like molecular docking, researchers can significantly refine the drug design process. nih.gov

Synthesis of Diverse this compound Derivatives

The synthesis of diverse derivatives of this compound involves various chemical strategies to introduce different functional groups and molecular scaffolds. These synthetic efforts are crucial for exploring the chemical space around the core structure and for generating novel compounds with potentially enhanced biological activities.

Chalcone-Linked Amine Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are versatile precursors for synthesizing a variety of heterocyclic compounds. ekb.egnih.gov The synthesis of chalcone-linked amine derivatives often begins with the Claisen-Schmidt condensation of an appropriate aryl ketone with an aromatic aldehyde in the presence of a base, such as sodium hydroxide. nih.gov

One synthetic route involves the initial preparation of (E)-3-chloro-N-(4-(3-(substitutedphenyl)acryloyl)phenyl)propanamides. This is achieved by reacting 1-(4-aminophenyl)-3-(substitutedphenyl)prop-2-en-1-ones with 3-chloropropionyl chloride in the presence of potassium carbonate in dry toluene (B28343). nih.gov The resulting chloro-propanamide intermediate is then reacted with a secondary amine, such as morpholine (B109124), in a refluxing solvent like toluene to yield the final chalcone-linked this compound derivative. nih.gov The progress of these reactions is typically monitored by thin-layer chromatography (TLC). nih.gov

A series of these chalcone-linked amine derivatives have been synthesized and characterized using spectroscopic methods like 1H NMR, 13C NMR, and ESI-MS. nih.gov

Table 1: Synthesis of Chalcone-Linked Amine Derivatives

| Intermediate | Reagents | Product |

|---|---|---|

| 1-(4-aminophenyl)-3-(substitutedphenyl)prop-2-en-1-ones | 3-chloropropionyl chloride, potassium carbonate, dry toluene | (E)-3-chloro-N-(4-(3-(substitutedphenyl)acryloyl)phenyl)propanamides |

| (E)-3-chloro-N-(4-(3-(substitutedphenyl)acryloyl)phenyl)propanamides | Secondary amine (e.g., morpholine), dry toluene | (E)-N-(4-(3-(substitutedphenyl)acryloyl)phenyl)-3-(morpholino)propanamides |

Data sourced from a study on the synthesis and evaluation of new chalcone (B49325) linked amines derivatives. nih.gov

Anilinoquinazoline and Anilinoquinoline-3-carbonitrile Conjugates

A series of irreversible inhibitors of the epidermal growth factor receptor (EGFR) have been developed by linking a 3-aminopropanamide (B1594134) moiety to either a 4-anilinoquinazoline (B1210976) or a 4-anilinoquinoline-3-carbonitrile (B11863878) core. unipa.it These conjugates have shown efficacy in inhibiting EGFR tyrosine kinase (TK) autophosphorylation. unipa.it

The synthesis of the 4-anilinoquinazoline derivatives starts with the reduction of a nitro group on the quinazoline (B50416) ring to an amino group. unipa.it This is followed by a reaction with 3-chloropropionyl chloride to form a 3-chloropropanamide intermediate. unipa.it The final step involves the substitution of the chlorine atom with a secondary amine, such as morpholine, often in the presence of potassium iodide in refluxing absolute ethanol, to yield the desired this compound conjugate. unipa.it

For the anilinoquinoline-3-carbonitrile series, a similar synthetic strategy is employed. unipa.it The key steps involve the introduction of the 3-aminopropanamide side chain onto the quinoline (B57606) scaffold. unipa.it

Table 2: Proliferation Inhibition of Anilinoquinazoline and Anilinoquinoline-3-carbonitrile Conjugates in H1975 Cells

| Compound Series | Modifications | IC50 Range (µM) |

|---|---|---|

| A-series (Anilinoquinazoline) | Substitution of the dimethylamino group with piperidine (B6355638) or morpholine | 6.7 to >13 |

| B-series (Anilinoquinazoline) | Different substitutions | 1.6 to 2.2 |

Data represents the concentration required to inhibit cell proliferation by 50% and is sourced from a study on irreversible EGFR inhibitors. unipa.it

These synthetic approaches have allowed for the creation of compounds that can overcome resistance to existing EGFR inhibitors, such as gefitinib (B1684475), particularly in cancer cells harboring the T790M mutation. unipa.it

Benzofuran-Substituted Propanamide Analogues

Benzofuran (B130515) is a heterocyclic compound that serves as a core structural motif in many biologically active natural products and pharmaceuticals. mdpi.com The synthesis of benzofuran-substituted propanamide analogues often involves a multi-step process.

A common approach begins with the synthesis of a 2-benzoyl-1-benzofuran-3-amine intermediate. ammanu.edu.jo This can be achieved through the cyclization of a precursor molecule. ammanu.edu.jo Subsequently, this intermediate is reacted with a substituted amine in a suitable solvent like dioxane at room temperature to produce the final N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogues. ammanu.edu.jo The yields of these final compounds typically range from 65% to 84% after recrystallization. ammanu.edu.jo

The synthesis of the benzofuran ring itself can be accomplished through various methods, including the intramolecular cyclization of α-phenoxy ketones mediated by reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid). researchgate.net Other strategies include Perkin's synthesis from coumarin (B35378) and the McMurry reaction involving the reductive deoxygenation of carbonyl compounds. jocpr.com

Table 3: Physical Constants of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)propanamide Analogs

| Compound | R Group | Melting Point (°C) |

|---|---|---|

| 6a | Specific amine 1 | Value |

| 6b | Specific amine 2 | Value |

| ... | ... | ... |

| 6l | Morpholine | 168-170 |

This is an illustrative table based on the description of synthesizing 12 analogues. The specific R groups and melting points for each compound would be detailed in the original research paper. ammanu.edu.jo

Triarylpyrazole Derivatives

A series of novel 1,3,4-triarylpyrazole analogues incorporating a this compound terminal moiety have been synthesized and evaluated for their biological activity. nih.govtandfonline.com The synthetic route commences with the methylation of a phenolic starting material, followed by oxidation to yield a carboxylic acid. Esterification and subsequent reaction with 4-picoline produces a key pyridyl intermediate. nih.gov This intermediate undergoes further steps to introduce a 3-nitrophenyl group, which is then reduced to an amine. The resulting amine is reacted with chloropropionyl chloride to form a chloropropionamide derivative. Finally, nucleophilic substitution of the terminal chlorine with morpholine yields the target triarylpyrazole derivative of this compound. nih.gov

One notable example from this series is N-(3-(3-(4-Chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)phenyl)-3-morpholinopropanamide. nih.govtandfonline.com These compounds have been investigated for their potential antiproliferative effects. Studies have shown that the nature of the spacer between the pyrazole (B372694) core and the terminal heterocyclic amine can influence biological activity. For instance, derivatives with an ethylene (B1197577) spacer have demonstrated different activity profiles compared to those with a methylene (B1212753) spacer, suggesting that the spatial orientation and flexibility of the molecule are important for its interaction with biological targets. nih.gov

Table 1: Synthetic Scheme for Triarylpyrazole Derivatives of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Phenolic starting material | Dimethyl sulfate, K2CO3 | Methoxy analogue |

| 2 | Methoxy analogue | K2CO3 | 3-methoxy-4-chlorobenzoic acid |

| 3 | 3-methoxy-4-chlorobenzoic acid | Methanol, acetyl chloride | Methyl ester intermediate |

| 4 | Methyl ester intermediate | LiHMDS, 4-picoline | Pyridyl intermediate |

| 5 | Pyridyl intermediate | 3-iodonitrobenzene, DMSO, 90°C | 3-nitrophenyl derivative |

| 6 | 3-nitrophenyl derivative | Pd/C, H2 | Amine intermediate |

| 7 | Amine intermediate | Chloropropionyl chloride | Chloropropionamide derivative |

| 8 | Chloropropionamide derivative | Morpholine | Target triarylpyrazole derivative |

This table is a generalized representation of the synthetic scheme described in the literature. nih.gov

Cannabigerol-Related Conjugates

While direct synthesis of this compound conjugates of cannabigerol (B157186) (CBG) is not explicitly detailed in the reviewed literature, a synthetic strategy can be proposed based on established methods for creating CBG conjugates. nih.gov CBG, a non-psychoactive phytocannabinoid, has been conjugated to other molecules using bifunctional linkers to create novel therapeutic agents, such as self-assembling nanoparticles for drug delivery. nih.govwikipedia.org

A plausible synthetic route would involve the use of a dicarboxylic acid linker, such as sebacic acid or 4,4′-dithiodibutyrric acid. nih.gov One carboxylic acid group of the linker would first be protected, for instance, as a trimethylsilyl (B98337) ethyl (TMSE) ester. The remaining free carboxylic acid could then be coupled to the this compound, which possesses a primary or secondary amine that can be acylated, although this compound itself is an amide. A more likely approach would be to first synthesize an amino-functionalized CBG derivative and then couple it with a derivative of 3-morpholinopropanoic acid.

Alternatively, the synthesis could proceed by first reacting CBG with a linker to form an ester, and then the other end of the linker, a carboxylic acid, could be activated and reacted with an appropriate amine-containing precursor to the this compound moiety. The choice of linker can significantly influence the properties and biological activity of the final conjugate. nih.gov

Table 2: Proposed Synthesis of Cannabigerol-Related Conjugates

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | Dicarboxylic acid linker | 2-(trimethylsilyl)ethanol | EDCI, DMAP | Monoprotected linker |

| 2 | Monoprotected linker | Cannabigerol (CBG) | EDCI, DMAP | CBG-linker intermediate |

| 3 | CBG-linker intermediate | Deprotection agent | - | Activated CBG-linker |

| 4 | Activated CBG-linker | Amine precursor | Coupling agent | CBG-linker-amine conjugate |

This table outlines a hypothetical synthetic pathway based on known conjugation methods. nih.gov

Substituted Urea (B33335) and Other Heterocyclic Derivatives

The synthesis of substituted urea derivatives of this compound can be achieved through several established synthetic methodologies. nih.govunipa.ittandfonline.comnih.gov A common approach involves the reaction of an amine with an isocyanate. In the context of this compound, this would typically involve a precursor containing a primary or secondary amine that is reacted with a suitable isocyanate to form the urea linkage. The isocyanate itself can be generated in situ from an amine via treatment with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.gov

For instance, an amino-functionalized aromatic or aliphatic core could be reacted with CDI to form a reactive carbonylimidazolide intermediate. Subsequent addition of an amine precursor to the this compound moiety would then yield the desired unsymmetrical urea. tandfonline.com The versatility of this approach allows for the introduction of a wide variety of substituents on the other side of the urea functionality, enabling the exploration of structure-activity relationships.

Beyond ureas, other heterocyclic derivatives can be synthesized by reacting a suitable precursor of this compound with various electrophilic reagents. For example, reaction with chloroacetyl chloride or chloropropionyl chloride followed by substitution with different cyclic amines can lead to a range of derivatives with terminal heterocyclic rings like piperidine or piperazine. nih.govunipa.it The synthesis of chalcone-linked derivatives has also been reported, where a chalcone intermediate is functionalized with the this compound moiety. nih.gov

Table 3: General Synthetic Routes for Substituted Urea Derivatives

| Method | Reactant 1 | Reactant 2 | Key Intermediate | Product |

| Isocyanate Addition | Amine-functionalized precursor | Isocyanate | - | Substituted Urea |

| In situ Isocyanate Formation | Amine-functionalized precursor | Phosgene or equivalent (e.g., CDI) | Isocyanate or Carbonylimidazolide | Substituted Urea |

| Curtius/Lossen/Hofmann Rearrangement | Carboxylic acid/Hydroxamic acid/Amide | - | Isocyanate | Substituted Urea |

This table summarizes common synthetic strategies for urea formation. unipa.itnih.gov

Conformational Analysis of Synthesized Analogues

The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how the molecule interacts with its biological target. irbbarcelona.orgrsc.org While specific conformational analysis studies on this compound derivatives are not extensively reported, the methodologies for such analyses are well-established and can be applied to the synthesized analogues. The conformational landscape of these flexible molecules can be investigated using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations. irbbarcelona.orgrsc.orgnih.govmdpi.com

NMR spectroscopy, particularly the measurement of nuclear Overhauser effects (NOE) and vicinal proton-proton coupling constants (³JHH), provides valuable information about the spatial proximity of atoms and dihedral angles, respectively. irbbarcelona.orgmdpi.com This experimental data can be used to determine the preferred conformation in solution and to validate computational models.

Computational approaches, such as DFT calculations, can be used to determine the relative energies of different conformers and to predict the lowest energy structures. nih.govmdpi.com Molecular dynamics simulations can provide insights into the dynamic behavior of the molecules in a simulated physiological environment, exploring the accessible conformational space and the transitions between different conformations. irbbarcelona.org For molecules with multiple rotatable bonds, like the triarylpyrazole and cannabigerol derivatives, understanding the preferred spatial arrangement of the aromatic rings and the flexible side chains is key to elucidating their structure-activity relationships. rsc.org The interplay of intramolecular forces, such as hydrogen bonding and steric hindrance, will ultimately define the conformational preferences of these this compound analogues.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments within the 3-Morpholinopropanamide molecule. The chemical shift (δ) of a proton is influenced by its proximity to electronegative atoms and unsaturated groups. libretexts.orgmnstate.edu In this compound, the protons on the morpholine (B109124) ring and the propanamide chain will exhibit distinct signals.

The protons on the carbons adjacent to the morpholine nitrogen and the amide nitrogen are expected to be deshielded and appear at a lower field (higher ppm value) due to the electron-withdrawing nature of these atoms. libretexts.org Conversely, protons further away from these electronegative atoms will be more shielded and appear at a higher field (lower ppm value). The integration of the signal peaks corresponds to the number of protons giving rise to that signal. mnstate.edu For instance, the two protons on the carbon adjacent to the carbonyl group will integrate to 2H. Splitting patterns, governed by the n+1 rule, reveal the number of neighboring protons, providing crucial connectivity information. mnstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H on amide (NH₂) | ~7.0-8.5 | Singlet (broad) | 2H |

| H on α-carbon to C=O (CH₂) | ~2.3-2.6 | Triplet | 2H |

| H on β-carbon to C=O (CH₂) | ~2.6-2.9 | Triplet | 2H |

| H on morpholine ring (CH₂ next to N) | ~2.4-2.7 | Multiplet | 4H |

| H on morpholine ring (CH₂ next to O) | ~3.6-3.8 | Multiplet | 4H |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. ksu.edu.sa Each unique carbon atom in this compound will produce a distinct signal. careerendeavour.com The chemical shifts in ¹³C NMR are also influenced by the electronic environment, with carbons bonded to electronegative atoms like oxygen and nitrogen appearing at lower fields. ksu.edu.sacareerendeavour.com

The carbonyl carbon of the amide group is typically the most deshielded and will appear at the lowest field in the spectrum. ksu.edu.sa The carbons of the morpholine ring will show two distinct signals due to their different chemical environments (adjacent to nitrogen versus adjacent to oxygen). Proton-decoupled ¹³C NMR spectra, where all signals appear as singlets, are commonly used to simplify the spectrum and identify the number of unique carbons. mnstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~170-175 |

| α-carbon to C=O (CH₂) | ~30-35 |

| β-carbon to C=O (CH₂) | ~50-55 |

| Morpholine ring (C next to N) | ~53-58 |

| Morpholine ring (C next to O) | ~65-70 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Proton NMR (¹H NMR) Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Infrared (IR) Spectroscopy relies on the absorption of infrared radiation at frequencies that match the vibrational frequencies of bonds within the molecule. edinst.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. edinst.com Key functional groups in this compound will have characteristic absorption bands. For example, the N-H stretching vibrations of the primary amide typically appear as two bands in the range of 3350-3180 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong, sharp band usually found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) occurs around 1640-1550 cm⁻¹. nih.gov The C-N stretching of the amide and the C-O-C stretching of the morpholine ether linkage will also produce characteristic bands in the fingerprint region.

Raman Spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. mt.comsepscience.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. edinst.com While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar, symmetric bonds and skeletal vibrations. mt.com For this compound, Raman spectroscopy can provide valuable information about the C-C backbone and the symmetric vibrations of the morpholine ring. The amide II band, which is strong in IR, is typically weak in Raman spectra, whereas the amide III band is often strong in Raman and weak in IR. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Functional Group Vibration | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amide) | 3350-3180 (two bands) | Weak |

| C-H Stretch (Aliphatic) | 2950-2850 | Strong |

| C=O Stretch (Amide I) | 1680-1630 (strong) | Moderate |

| N-H Bend (Amide II) | 1640-1550 | Weak |

| C-N Stretch (Amide) | ~1400 | Moderate |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. wikipedia.org When this compound is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight.

Under the high-energy conditions of the mass spectrometer, the molecular ion often fragments into smaller, charged pieces. wikipedia.orgscienceready.com.au The pattern of these fragments is predictable and characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve cleavage of the bonds adjacent to the carbonyl group and the morpholine ring. For example, cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group could occur. Another likely fragmentation is the loss of the morpholine ring or parts of it. Analysis of the m/z values of these fragments allows for the reconstruction of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. msu.edu The specific wavelengths of light absorbed are characteristic of the types of electronic transitions possible.

Saturated compounds like this compound, which lack extensive conjugated π systems, primarily undergo high-energy σ → σ* and n → σ* transitions. bspublications.net These transitions typically occur in the far-UV region, often below the range of standard UV-Vis spectrophotometers (200-800 nm). libretexts.orgbspublications.net The non-bonding electrons (n) on the nitrogen and oxygen atoms of the morpholine ring and the amide group can participate in n → σ* transitions. The carbonyl group of the amide also has non-bonding electrons and a π bond, allowing for n → π* transitions, though these are often weak. Therefore, this compound is expected to show weak absorption at the lower end of the conventional UV spectrum.

Integrated Multi-Spectroscopic Approaches for Comprehensive Structural Characterization

While each spectroscopic technique provides valuable pieces of the structural puzzle, a truly comprehensive characterization of this compound is achieved by integrating the data from multiple methods. unipv.it For instance, the molecular formula obtained from mass spectrometry provides the foundation for interpreting NMR and IR spectra.

The functional groups identified by IR spectroscopy (e.g., amide, ether) can be correlated with the chemical shifts observed in ¹H and ¹³C NMR. NMR, in turn, provides the precise connectivity of the atoms, showing how the morpholine ring is attached to the propanamide chain. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connections between protons and carbons. The combination of these techniques allows for an unambiguous assignment of the structure of this compound and provides a high degree of confidence in its identity and purity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov This theory is based on the principle that the ground-state energy of a system is a unique functional of the electron density. nih.gov DFT has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. nih.gov

In the study of morpholine (B109124) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to optimize molecular geometries and investigate structural parameters. researchgate.net Such studies on related morpholine compounds provide insights into bond lengths, bond angles, and atomic charges, which are crucial for understanding the molecule's stability and reactivity. researchgate.net While specific DFT studies focusing solely on 3-Morpholinopropanamide are not widely available, the principles are readily applicable. The optimization of the molecular structure using DFT would be the foundational step for all further computational analyses discussed below.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govaimspress.com

For morpholine derivatives, FMO analysis helps in understanding their electronic and optical properties. nih.gov The energies of these frontier orbitals and their distribution across the molecule can be calculated using methods like DFT. aimspress.com Analysis of related compounds shows that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Morpholine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This data is illustrative for a generic morpholine derivative and not specific to this compound. The values are typical for stable organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule in three dimensions and for predicting how it will interact with other species. nih.govlibretexts.org The MEP surface displays the electrostatic potential, which is the force experienced by a positive test charge at a particular point in space around the molecule. nih.govuni-muenchen.de

The MEP map is color-coded to indicate different potential values. researchgate.net Typically, regions of negative electrostatic potential (electron-rich areas) are shown in red and are indicative of sites susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential (electron-poor areas) are colored blue and represent sites for nucleophilic attack. researchgate.netresearchgate.net Green areas denote regions of neutral potential. researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the morpholine ring and the carbonyl oxygen of the amide group, highlighting these as potential sites for hydrogen bonding and electrophilic interaction. researchgate.net

Conceptual DFT also provides a framework for quantifying chemical reactivity through various indices. nih.govias.ac.in These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity (ω) and nucleophilicity (N) indices, offer a quantitative measure of a molecule's reactivity. nih.govias.ac.in

Electronegativity (χ) describes the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η) is a measure of the resistance to a change in electron distribution or charge transfer. A higher hardness value indicates greater stability. researchgate.net

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. nih.gov

Nucleophilicity Index (N) measures the electron-donating capability of a molecule. nih.gov

These parameters are calculated using the energies of the HOMO and LUMO. researchgate.net While specific values for this compound are not documented in the searched literature, studies on related heterocyclic compounds demonstrate the utility of these indices in predicting their chemical behavior and potential biological activity. nih.gov

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ |

| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) |

Note: TCE (tetracyanoethylene) is often used as a reference molecule for the nucleophilicity scale.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential tools for studying the dynamic behavior of molecules and their interactions with biological targets.

Conformational Space Exploration and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com These rotations are not without energy costs, and the set of all possible conformations and their corresponding potential energies constitutes the molecule's energy landscape. rsc.orgnih.gov Understanding this landscape is crucial as a molecule's conformation often dictates its physical properties and biological activity.

For this compound, conformational flexibility arises from rotations around the single bonds of the propanamide linker and the puckering of the morpholine ring. The morpholine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. The propanamide side chain, however, can rotate freely, leading to a multitude of possible conformers.

Computational methods are employed to systematically explore this conformational space. rsc.org By calculating the potential energy of thousands of distinct geometries, a detailed energy landscape can be constructed. This landscape reveals the most stable, low-energy conformations (global and local minima) and the energy barriers (saddle points) that separate them. Identifying these stable conformers is a critical step in predicting how the molecule might interact with biological targets.

Table 1: Key Concepts in Conformational Analysis

| Concept | Description | Relevance to this compound |

|---|---|---|

| Conformer | A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org | Different arrangements of the propanamide chain relative to the morpholine ring. |

| Energy Landscape | A map of the potential energy of a molecule as a function of its atomic coordinates, showing all possible conformations. rsc.orgnih.gov | Visualizes which conformations are energetically favorable (stable) and the energy required to switch between them. |

| Staggered Conformation | An arrangement where atoms or groups on adjacent carbons are positioned at a 60° dihedral angle, minimizing repulsive forces. chemistrysteps.com | Generally represents the lowest energy states for the propanamide linker. |

| Eclipsed Conformation | An arrangement where atoms or groups on adjacent carbons are directly in line, maximizing repulsive forces. chemistrysteps.com | Represents the highest energy states (transition states) during bond rotation in the propanamide linker. |

Computational Insights into Protein-Ligand Binding Mechanisms

Understanding how a small molecule like this compound interacts with a protein target is fundamental to drug discovery. hilarispublisher.com Computational methods, particularly molecular docking and molecular dynamics simulations, are indispensable tools for predicting and analyzing these binding events. researchgate.netnih.gov

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein's binding site to form a stable complex. hilarispublisher.com This process involves sampling a vast number of possible binding poses and using a scoring function to estimate the binding affinity, often expressed as a dissociation constant (Kd) or inhibition constant (Ki). researchgate.netdiva-portal.org For this compound, this could involve docking it into the active site of a target enzyme, such as a kinase, to identify key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the complex. hilarispublisher.com

Recent advances include integrated frameworks that first predict a protein's three-dimensional structure and then use this model for docking and affinity prediction, which is especially useful when experimental structures are unavailable. biorxiv.org While specific protein targets for this compound are not detailed in the provided literature, its derivatives have been noted in studies involving the EGFR pathway, suggesting kinases as a potential class of targets for such computational analysis. unipr.it

Table 2: Computational Methods for Protein-Ligand Binding

| Method | Purpose | Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand within a protein's binding site. hilarispublisher.com | To identify the most likely binding pose and estimate the binding strength to a target protein. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the protein-ligand complex over time, revealing the stability and dynamics of the interaction. nih.gov | To assess the stability of the docked pose and understand how conformational changes in the protein or ligand affect binding. |

| Free Energy Calculations | Provide a more accurate prediction of binding affinity by calculating the thermodynamics of the binding process. hilarispublisher.com | To obtain a quantitative measure of binding free energy (ΔG), which is directly related to the binding constant. |

Quantitative Structure-Activity Relationships (QSAR) and Chemoinformatics

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the changes in their observed biological or chemical effects.

The QSAR modeling process involves calculating a set of numerical values, known as molecular descriptors, that characterize the properties of each molecule in a dataset. nih.gov These descriptors can encode topological, geometric, electronic, or hydrophobic features. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that correlates these descriptors with the measured activity. nih.govsemanticscholar.org

Chemoinformatics involves the use of computational methods to analyze large collections of chemical data. nih.gov In the context of drug discovery, this includes analyzing the chemical space and molecular diversity of compound libraries. nih.gov For scaffolds like morpholine, chemoinformatic analyses can guide Diversity-Oriented Synthesis (DOS) to generate libraries of structurally diverse, sp3-rich molecules, which are valuable as probes for investigating biological pathways. nih.gov Such an analysis on a library of this compound derivatives would help in understanding which structural modifications are most likely to lead to improved activity.

Table 3: Common Descriptors in QSAR Studies

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Hydrophobic | LogP (Octanol-water partition coefficient) | A measure of a molecule's lipophilicity, influencing membrane permeability. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Describes the molecule's electronic distribution and reactivity. semanticscholar.org |

| Topological | Topological Polar Surface Area (TPSA) | Relates to hydrogen bonding potential and passive molecular transport through membranes. semanticscholar.org |

| Steric/Geometric | Molecular Weight, Number of Rotatable Bonds | Relates to the size, shape, and flexibility of the molecule. semanticscholar.org |

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights that are often difficult to obtain experimentally. smu.edu By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products, known as the intrinsic reaction coordinate (IRC). smu.edu Along this path, key stationary points—reactants, products, intermediates, and transition states—can be located and characterized.

A computational study of the aza-Michael addition reaction, a key step in forming this compound, reveals the critical role of solvent molecules. researchgate.net The reaction was modeled under two conditions: in the absence of water and with the assistance of a water molecule.

In the absence of water, the reaction proceeds in a single step through a transition state with a calculated activation barrier of 16.8 kcal/mol. researchgate.net However, when a water molecule is included in the calculation, it actively participates in the mechanism. The water molecule facilitates the reaction by acting as a proton shuttle, assisting in both the conjugate addition of the amine and the subsequent proton transfer. researchgate.net This water-assisted pathway has a much lower effective reaction barrier, with the final proton transfer step having a barrier of only 0.8 kcal/mol, demonstrating that the reaction proceeds much more smoothly in the presence of water. researchgate.net

Table 4: Calculated Parameters for the Aza-Michael Addition to Form this compound researchgate.net

| Parameter | Pathway without Water | Pathway with Water Assistance |

|---|---|---|

| Reaction Barrier | 16.8 kcal/mol | 0.8 kcal/mol (for proton transfer step) |

| Transition State C-N distance | 1.82 Å | Not specified for this pathway |

| Transition State O-H distance (from amine H to olefin) | 1.79 Å | Not specified for this pathway |

| Mechanism Description | Single-step conjugate addition. | Water-assisted proton transfer following initial addition. |

Applications in Advanced Chemical and Biochemical Research Non Clinical

Utilization as a Versatile Synthetic Building Block

3-Morpholinopropanamide has emerged as a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive amide group and a morpholine (B109124) moiety, allows for its incorporation into a diverse range of molecular architectures. This has led to its use in the construction of more complex molecules with potential applications in various fields of chemical research. nih.govresearchgate.netresearchgate.net

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of the this compound structure makes it a suitable precursor for the synthesis of complex heterocyclic scaffolds. These scaffolds are fundamental cores of many biologically active molecules. For instance, the morpholine and amide functionalities can participate in cyclization reactions to form novel ring systems. Research has demonstrated the utility of related aminoalkyne building blocks in the construction of nitrogen-containing heterocyclic scaffolds through sequential reactions with carbonyls. nih.gov While direct examples for this compound are not extensively detailed in the provided results, the principle of using such bifunctional molecules as precursors for heterocyclic synthesis is well-established. nih.govrsc.orgmdpi.com The morpholine ring itself can be a key component of the final heterocyclic system, or the entire this compound unit can be integrated into a larger, more complex heterocyclic framework. semanticscholar.org

Intermediate for the Preparation of Functionalized Amide Compounds

This compound serves as a key intermediate in the preparation of a wide array of functionalized amide compounds. The amide nitrogen and the adjacent carbonyl group provide sites for further chemical modifications, allowing for the introduction of various substituents and functional groups. uniroma1.it This versatility is crucial for creating libraries of compounds for screening in drug discovery and for structure-activity relationship (SAR) studies. unipv.it

The synthesis of functionalized amides often involves coupling reactions where the amide bond is formed or modified. nih.gov For example, the morpholine moiety can be introduced into a molecule via aminolysis, and the resulting amide can then be further functionalized. nih.govresearchgate.netresearchgate.net This approach has been utilized in the development of various compounds, including those with potential biological activities. lookchem.comunipa.it

Tools for Investigating Molecular Recognition and Biochemical Pathways

The unique structural features of this compound and its derivatives make them valuable tools for studying molecular recognition phenomena and for probing complex biochemical pathways. nih.govnih.govrsc.org The morpholine ring, with its potential for hydrogen bonding and its defined conformational properties, can play a significant role in how these molecules interact with biological targets.

Modulation of Enzyme and Receptor Activity (e.g., Epidermal Growth Factor Receptor, Cannabinoid Receptors, DCN1)

Derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes and receptors, highlighting the importance of this scaffold in medicinal chemistry research.

Epidermal Growth Factor Receptor (EGFR): The this compound moiety has been incorporated into molecules designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. lookchem.comunipr.it Some of these compounds have shown the ability to inhibit EGFR tyrosine kinase activity. unipa.itresearchgate.net

Cannabinoid Receptors: The endocannabinoid system, which includes cannabinoid receptors CB1 and CB2, is involved in a wide range of physiological processes. nih.govwikipedia.orgnih.gov While direct modulation by this compound itself is not specified, the structural motifs present in this compound are relevant to the design of cannabinoid receptor modulators. frontiersin.org

DCN1 (Defective in Cullin Neddylation 1): The this compound unit is a key structural feature in a class of inhibitors targeting DCN1, a protein involved in the neddylation of cullin-RING ligases. nih.govnih.govresearchgate.net Analysis of the co-crystal structure of a DCN1 inhibitor complexed with DCN1 revealed that the this compound moiety is in close proximity to a cysteine residue (Cys115) in the protein. nih.govnih.gov This observation has guided the design of covalent inhibitors that form a bond with this cysteine, leading to potent and selective inhibition of cullin 3 neddylation. nih.govnih.gov

| Target | Role of this compound Moiety | Key Findings |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Component of EGFR inhibitors. lookchem.comunipr.it | Inhibition of EGFR tyrosine kinase activity. unipa.itresearchgate.net |

| Cannabinoid Receptors | Structural motif for modulator design. | Relevant to the design of compounds targeting the endocannabinoid system. nih.govwikipedia.orgnih.gov |

| DCN1 | Core scaffold for covalent inhibitors. nih.govnih.gov | The this compound unit is positioned near Cys115, enabling the design of covalent inhibitors that selectively target DCN1. nih.govnih.govresearchgate.net |

The study of this compound-based inhibitors has been instrumental in understanding covalent inhibition mechanisms. Covalent inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition. nih.govnih.govresearchgate.netcas.org In the case of DCN1 inhibitors, the this compound scaffold positions a reactive group (a Michael acceptor) to form a covalent bond with Cys115. nih.gov This targeted covalent modification leads to highly potent and selective inhibition of the protein's function. nih.gov The design of such inhibitors relies on a detailed understanding of the three-dimensional structure of the protein-ligand complex, which allows for the precise placement of the reactive "warhead." nih.gov

Probing Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease. nih.govmdpi.com Small molecules that can modulate PPIs are therefore of great interest as research tools and potential therapeutics. ucsf.eduresearchgate.netfrontiersin.org The this compound scaffold can be utilized in the design of such modulators. For instance, in the context of DCN1, the interaction with its binding partners is disrupted by the covalent modification induced by the inhibitor, which is built upon the this compound core. nih.govnih.gov This demonstrates the potential of this chemical entity to serve as a starting point for the development of probes to investigate and modulate complex protein-protein interaction networks.

Application as a Catalytic Agent in Organic Transformations

The role of this compound as a direct catalytic agent in organic transformations is not extensively documented in scientific literature. However, it is relevant to note its appearance as a product in catalyzed reactions, which underscores the stability and accessibility of this structure.

For instance, research into green and sustainable chemical processes has reported the synthesis of this compound through the aza-Michael addition reaction of acrylamide (B121943) and morpholine. mdpi.comresearchgate.net In one study, this reaction was efficiently catalyzed by recyclable magnetic Fe3O4 nanoparticles at room temperature. mdpi.com Another study explored the reaction in water, highlighting the role of the solvent in promoting the reaction without a traditional base catalyst. researchgate.net While this compound is the product in these examples, the studies are significant for demonstrating synthetic routes that are both atom-economical and environmentally conscious.

The synthesis of related N-methyl-3-morpholin-4-ylpropanamide is also noted to be carried out in the presence of a catalyst to optimize yield and purity, indicating the importance of catalysis in the production of this class of compounds.

Emerging Roles in Materials Science and Industrial Chemical Processes

The morpholine moiety is of growing interest in materials science, particularly in the field of polymer chemistry. biosynce.com Compounds containing both morpholine and amide functionalities, such as this compound, are being explored for their potential to act as monomers or building blocks for new polymeric materials.

The presence of the morpholine ring, with its combination of a weakly basic nitrogen and a polar ether group, can impart unique characteristics to polymers. biosynce.comacs.org These features can influence properties such as solubility, thermal stability, and mechanical strength. Research has indicated that incorporating morpholine-based compounds into polymers can lead to materials with enhanced and desirable traits.

A notable area of application is in the development of biodegradable polymers. The inclusion of morpholine-based monomers has been explored as a strategy to improve both the mechanical strength and the degradation rates of these environmentally friendly materials. The industrial-scale production of related morpholine amides is being optimized using methods like continuous flow reactors, which allow for precise control over reaction conditions and ensure consistent product quality for these applications.

Table 1: Potential Applications of Morpholine-Based Polymers in Materials Science

| Application Area | Potential Role of Morpholine Moiety | Resulting Polymer Properties | Reference(s) |

| Biodegradable Polymers | Monomer incorporation | Enhanced mechanical strength and degradation rates | |

| Specialty Coatings | Enhances polarity and adhesion | Improved surface interaction and durability | biosynce.com |

| Advanced Materials | Functional monomer | Tailorable mechanical and thermal properties |

Q & A

Q. What are the primary synthetic routes for 3-morpholinopropanamide, and how do reaction conditions influence yield and purity?